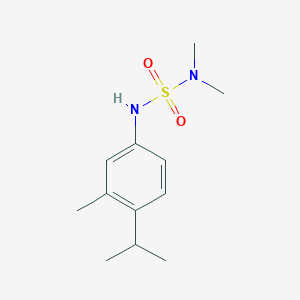

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoylamino)-2-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-9(2)12-7-6-11(8-10(12)3)13-17(15,16)14(4)5/h6-9,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPBYXIZLNXVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)N(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 4-isopropyl-3-methylphenol with dimethylamine and a sulfamide source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamide group to amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular and Structural Features

A comparative analysis of key sulfamide derivatives is provided below:

Structural Insights :

Physicochemical and Environmental Properties

Key Observations :

Biological Activity

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and therapeutic properties, supported by data tables and research findings.

This compound features a sulfamide functional group, which is known for its diverse chemical reactivity. The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to generate amines. Its unique structure allows it to serve as a reagent in organic synthesis and as a building block for more complex molecules.

The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors to modulate their activity. This interaction is crucial for its biological effects, although the precise pathways remain to be fully elucidated.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibitory effects on fungal strains like Candida | |

| Therapeutic Potential | Explored for use in treating infections |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial action.

- Fungal Inhibition : Another research effort focused on the antifungal properties of the compound against Candida albicans. Results indicated that the compound inhibited fungal growth effectively, with potential implications for treating fungal infections.

Therapeutic Applications

The compound's therapeutic potential extends beyond antimicrobial activity. Preliminary studies suggest it may have applications in treating inflammatory conditions due to its ability to modulate immune responses.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Benefits | References |

|---|---|---|

| Infectious Diseases | Effective against bacterial and fungal infections | |

| Inflammatory Diseases | Modulation of immune response |

Q & A

Q. What are the optimal synthetic routes for N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide, and how can yield and purity be maximized?

Methodological Answer:

- Key Steps : React 4-isopropyl-3-methylaniline with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution.

- Reaction Conditions : Conduct at room temperature in anhydrous dichloromethane or tetrahydrofuran. Monitor pH to avoid side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Pre-dry reactants, use excess dimethylsulfamoyl chloride (1.2–1.5 equivalents), and maintain inert atmosphere to prevent hydrolysis .

Q. How can researchers accurately quantify this compound in environmental samples?

Methodological Answer:

- Analytical Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.

- Calibration Standards : Prepare using isotopically labeled internal standards (e.g., D₃-dimethylsulfamide) to correct for matrix effects.

- Validation Parameters :

- Limit of Detection (LOD) : 0.1 µg/L.

- Reproducibility : ≤15% relative standard deviation (RSD) across replicates .

- QA/QC : Participate in proficiency testing schemes (e.g., H118 Herbizide/Pestizide) to validate method accuracy against assigned values (e.g., 0.770 ± 0.154 µg/l in H118B) .

Q. What environmental monitoring strategies are effective for tracking N,N-dimethylsulfamide (DMS) derivatives in groundwater?

Methodological Answer:

-

Sampling Design : Prioritize aquifers near agricultural sites using high-resolution mass spectrometry (HRMS) for suspect screening of polar metabolites .

-

Key Parameters :

Parameter Value Source Detection Frequency >50% in contaminated wells Mobility High (log D < 1) -

Challenges : DMS derivatives are resistant to conventional drinking water treatments (e.g., ozonation), necessitating advanced oxidation processes (AOPs) .

Advanced Research Questions

Q. What reaction mechanisms govern the transformation of this compound during ozonation?

Methodological Answer:

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to carbonic anhydrase II (PDB ID: 1CA2). Key interactions:

- Sulfamide group coordinates Zn²⁺ in the active site.

- 4-isopropyl-3-methylphenyl moiety occupies hydrophobic pocket.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How do discrepancies in proficiency testing data for DMS analysis arise, and how can they be resolved?

Methodological Answer:

- Sources of Error :

- Matrix interference in groundwater (e.g., chloride, humic acids).

- Inconsistent calibration ranges (e.g., H118A: 0.801–1.03 µg/l vs. H118B: 0.474–0.94 µg/l) .

- Resolution Strategies :

- Normalize results using internal standards.

- Apply robust statistical methods (e.g., Grubbs’ test for outlier removal; n ≥ 4 accredited labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.